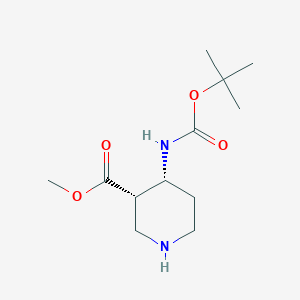

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

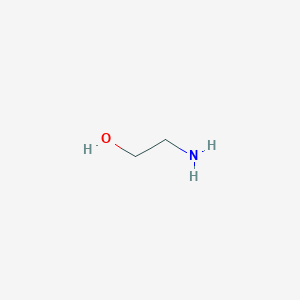

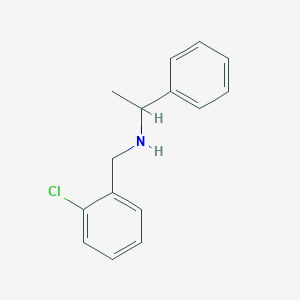

“Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester” is a chemical compound with the CAS number 1217684-50-8 .

Synthesis Analysis

The synthesis of compounds similar to “cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester” involves various methods. For instance, the protodeboronation of 2° alkyl boronic esters can yield Boc-protected pyrrolidines . Furthermore, the 3° alkyl boronic ester bearing a tert-butylester group can be smoothly protodeboronated .Applications De Recherche Scientifique

Synthesis of Pharmacologically Active Piperidine Derivatives

Piperidine derivatives are integral in the synthesis of various pharmacologically active compounds. The cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester serves as a building block for creating new molecules with potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory agents .

Development of Anticancer Agents

Research has shown that piperidine derivatives can be used to design inhibitors targeting specific cancer pathways. For instance, certain piperidine compounds have been designed to inhibit the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are involved in the development of some cancers .

Creation of Antimicrobial and Antifungal Agents

The structural flexibility of piperidine derivatives allows for the development of antimicrobial and antifungal agents. By modifying the piperidine core, researchers can create compounds that target specific microbial pathways, potentially leading to new treatments for infections .

Drug Discovery for Cardiovascular Diseases

Piperidine derivatives are being explored for their potential use in treating cardiovascular diseases. They can serve as RhoA inhibitors, which may offer therapeutic benefits for conditions such as hypertension and heart failure .

Neuroprotective Drug Development

The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of neuroprotective drugs. These could be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Analgesic and Anti-inflammatory Applications

Due to their pharmacophoric features, piperidine derivatives, including cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester , are being studied for their analgesic and anti-inflammatory properties. This research could lead to new pain management solutions .

Designing Antipsychotic Medications

The structural characteristics of piperidine derivatives make them suitable for creating antipsychotic drugs. These compounds can interact with various neurotransmitter systems in the brain, which is crucial for treating psychiatric disorders .

Chemical Synthesis and Material Science

Apart from pharmaceutical applications, piperidine derivatives are also valuable in chemical synthesis and material science. They can be used as reagents or catalysts in the synthesis of complex organic molecules or materials with specific properties .

Mécanisme D'action

Target of Action

For instance, ®-(-)-3-Piperidinecarboxylic acid is an inhibitor of GABA (γ-aminobutyric acid) uptake .

Mode of Action

It’s worth noting that it could be used as a starting material in the synthesis of n-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (sirt2) inhibitors .

Biochemical Pathways

For example, cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is known to promote mixed helices and stabilize the helical propensity more than other acyclic β-residues .

Result of Action

The incorporation of cis-apic instead of cis-achc can enhance the aqueous solubility of the mixed-helical peptides without any adverse effect on helical folding .

Propriétés

IUPAC Name |

methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMRLHYTQICGLN-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650680 |

Source

|

| Record name | Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester | |

CAS RN |

1217684-50-8 |

Source

|

| Record name | Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)